5-(Pyrrolidine-1-carbonyl)pyridine-2-carboxylic acid
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Overview
Description
5-(Pyrrolidine-1-carbonyl)pyridine-2-carboxylic acid is a compound that features a pyrrolidine ring attached to a pyridine ring via a carbonyl group. This compound is of interest due to its unique structure, which combines the properties of both pyrrolidine and pyridine, making it a versatile scaffold in medicinal chemistry and drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Pyrrolidine-1-carbonyl)pyridine-2-carboxylic acid typically involves the formation of the pyrrolidine ring followed by its attachment to the pyridine ring. One common method involves the cyclization of appropriate precursors under acidic conditions to form the pyrrolidine ring, which is then coupled with a pyridine derivative .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pH, and the use of catalysts to facilitate the cyclization and coupling reactions .
Chemical Reactions Analysis
Types of Reactions
5-(Pyrrolidine-1-carbonyl)pyridine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under controlled conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrrolidine and pyridine rings.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyridine and pyrrolidine derivatives.
Scientific Research Applications
5-(Pyrrolidine-1-carbonyl)pyridine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of materials with specific properties, such as polymers and catalysts
Mechanism of Action
The mechanism of action of 5-(Pyrrolidine-1-carbonyl)pyridine-2-carboxylic acid involves its interaction with specific molecular targets. The pyrrolidine ring can interact with proteins and enzymes, potentially inhibiting their activity. The pyridine ring can participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2,5-dione: Known for its biological activity and used in drug discovery.
Pyridine-2-carboxylic acid: A simpler analog with different chemical properties.
Uniqueness
5-(Pyrrolidine-1-carbonyl)pyridine-2-carboxylic acid is unique due to its combined pyrrolidine and pyridine structure, which provides a versatile scaffold for designing compounds with diverse biological activities. This dual functionality allows for greater flexibility in modifying the compound to enhance its desired properties .
Properties
Molecular Formula |
C11H12N2O3 |
---|---|
Molecular Weight |
220.22 g/mol |
IUPAC Name |
5-(pyrrolidine-1-carbonyl)pyridine-2-carboxylic acid |
InChI |
InChI=1S/C11H12N2O3/c14-10(13-5-1-2-6-13)8-3-4-9(11(15)16)12-7-8/h3-4,7H,1-2,5-6H2,(H,15,16) |
InChI Key |
QDNBUDBJXVZVIW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CN=C(C=C2)C(=O)O |
Origin of Product |
United States |
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